molecular formula C12H17F2N B13272640 Butyl[1-(3,4-difluorophenyl)ethyl]amine

Butyl[1-(3,4-difluorophenyl)ethyl]amine

Cat. No.: B13272640
M. Wt: 213.27 g/mol
InChI Key: YNUCXPBDNRGUIN-UHFFFAOYSA-N
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Description

Butyl[1-(3,4-difluorophenyl)ethyl]amine is an organic compound with the molecular formula C12H17F2N It is characterized by the presence of a butyl group attached to a 1-(3,4-difluorophenyl)ethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(3,4-difluorophenyl)ethyl]amine typically involves the reaction of 3,4-difluorophenylacetonitrile with butylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(3,4-difluorophenyl)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Butyl[1-(3,4-difluorophenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Butyl[1-(3,4-difluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[1-(3,4-dichlorophenyl)ethyl]amine
  • Butyl[1-(3,4-dimethylphenyl)ethyl]amine
  • Butyl[1-(3,4-difluorophenyl)propyl]amine

Uniqueness

Butyl[1-(3,4-difluorophenyl)ethyl]amine is unique due to the presence of the difluorophenyl group, which imparts specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H17F2N

Molecular Weight

213.27 g/mol

IUPAC Name

N-[1-(3,4-difluorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H17F2N/c1-3-4-7-15-9(2)10-5-6-11(13)12(14)8-10/h5-6,8-9,15H,3-4,7H2,1-2H3

InChI Key

YNUCXPBDNRGUIN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC(=C(C=C1)F)F

Origin of Product

United States

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